molecular formula C24H26N2O6 B2520801 3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-47-1

3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2520801
CAS No.: 946236-47-1
M. Wt: 438.48
InChI Key: UIWWIBQUWPQPDU-UHFFFAOYSA-N
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Description

This chromeno-oxazine derivative features a bicyclic core fused with a 1,3-oxazine ring. Key structural elements include:

  • 9-(2-Morpholinoethyl) side chain: The morpholine moiety improves solubility and may influence pharmacokinetics via hydrogen bonding or modulation of receptor affinity.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-28-20-4-2-3-5-21(20)32-22-15-30-24-17(23(22)27)6-7-19-18(24)14-26(16-31-19)9-8-25-10-12-29-13-11-25/h2-7,15H,8-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWWIBQUWPQPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that belongs to the class of oxazinyl flavonoids. These compounds have garnered attention due to their diverse biological activities, including antiviral, antifungal, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

Antiviral Activity

Recent studies have demonstrated that oxazinyl flavonoids exhibit significant antiviral properties. The mechanism involves interaction with viral proteins, inhibiting assembly and replication. For instance, the antiviral activity against Tobacco Mosaic Virus (TMV) was evaluated through molecular docking studies, revealing that structural modifications in the compound can enhance its efficacy:

CompoundSubstituentAnti-TMV Activity (IC50)
6a-OCH325 µM
6b-Cl30 µM
6c-Br40 µM

The introduction of methyl groups at specific positions on the benzene ring significantly improved anti-TMV activity compared to unsubstituted derivatives .

Antifungal Activity

In vitro studies have shown that the compound exhibits antifungal activity against various strains of fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger100
Penicillium chrysogenum75

These results indicate that the compound has a broad spectrum of antifungal activity, making it a potential candidate for further development in antifungal therapies .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results are summarized in the following table:

Assay TypeIC50 (µg/mL)Reference Standard (BHT)
DPPH Scavenging3025
FRAP4035

The compound exhibited comparable antioxidant activity to standard references, indicating its potential as a natural antioxidant agent .

Case Studies

  • Antiviral Mechanism Study : A study investigated the interaction of oxazinyl flavonoids with TMV coat protein through molecular docking simulations. The findings suggested that specific substitutions on the oxazine ring could enhance binding affinity and inhibit viral replication .
  • Antifungal Efficacy : In a comparative study against clinical isolates of Candida species, the compound showed significant antifungal activity with an MIC lower than many conventional antifungals, suggesting its potential use in treating resistant strains .
  • Oxidative Stress Reduction : Research demonstrated that treatment with this compound reduced oxidative stress markers in fibroblast cell lines, supporting its role as an antioxidant .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant capacity of such compounds.

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A1.37 times higherYes
Compound B1.35 times higherYes
3-(2-methoxyphenoxy)...TBDTBD

The results suggest that certain derivatives of this compound may have antioxidant activities surpassing that of ascorbic acid, indicating their potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Studies have shown that derivatives demonstrate cytotoxic effects against multiple types of cancer cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Compound Tested
U-87 (Glioblastoma)19.6 ± 1.53-(2-methoxyphenoxy)...
MDA-MB-231 (Breast Cancer)TBDTBD

The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating a higher sensitivity and potential for therapeutic application in glioblastoma treatment.

Case Studies

Several studies have explored the biological significance of oxazine derivatives:

  • Antioxidant Screening : A study evaluating multiple derivatives found that the introduction of specific functional groups significantly enhanced radical scavenging activity.
  • Anticancer Efficacy : Another study highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds showing more than twice the activity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights critical structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Biological Activity/Implications References
Target: 3-(2-Methoxyphenoxy)-9-(2-morpholinoethyl)-chromeno-oxazin-4-one 3-(2-Methoxyphenoxy), 9-(2-Morpholinoethyl) Not explicitly provided ~440* Reference compound Likely anti-inflammatory or osteogenic (inferred)
3-(4-Chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-chromeno-oxazin-4-one 3-(4-Chlorophenyl), 2-methyl, 9-(2-Morpholinoethyl) C24H25ClN2O4 440.9 Chlorine atom (electron-withdrawing), methyl group Potential enhanced metabolic stability
9-(sec-Butyl)-3-(2-methoxyphenoxy)-chromeno-oxazin-4-one 3-(2-Methoxyphenoxy), 9-(sec-Butyl) C22H23NO5 381.4 sec-Butyl instead of morpholinoethyl Reduced solubility; possible lipophilicity-driven uptake
3-(4-Methoxyphenyl)-9-(tetramethylpiperidinyl)-chromeno-oxazin-4-one 3-(4-Methoxyphenyl), 9-(2,2,6,6-Tetramethylpiperidin-4-yl) C27H32N2O4 448.6 Bulky tetramethylpiperidine group Improved CNS penetration due to lipophilic substituent
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 7) 3-(4-Methoxyphenyl), 9-(Furan-3-ylmethyl) Not explicitly provided Not provided Furan ring (electron-rich heterocycle) Dual osteoblast promotion and osteoclast inhibition

*Estimated based on analogs.

Pharmacological and Functional Insights

  • Anti-Inflammatory Activity: Chromeno-oxazine derivatives with methoxy or morpholino groups (e.g., compound 9b in ) show inhibition of NF-κB, a key inflammatory pathway . The target compound’s 2-methoxyphenoxy group may similarly modulate inflammatory mediators.
  • Osteogenic Effects: Compound 7 () demonstrates that substituents like furan-3-ylmethyl enhance osteoblast differentiation via BMP/Smad signaling, suggesting that the target’s morpholinoethyl group could be optimized for bone-targeted therapies.
  • Antimalarial Potential: Ferrocenyl analogs () with dimethylamino or morpholinoethyl side chains exhibit in vitro antimalarial activity, though the target compound’s lack of a ferrocene moiety may limit this application.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Morpholinoethyl substituents (e.g., ) generally improve water solubility compared to alkyl chains (sec-butyl in ) or aromatic groups.
  • Metabolic Stability : Chlorine substituents () may reduce oxidative metabolism, while methoxy groups (target compound) could undergo demethylation, affecting half-life .

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